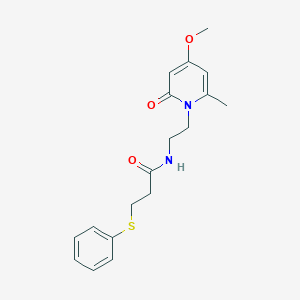

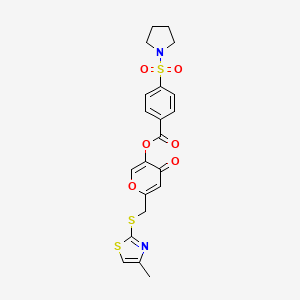

![molecular formula C12H10N4O B2421214 2-cyano-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide CAS No. 1802163-17-2](/img/structure/B2421214.png)

2-cyano-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

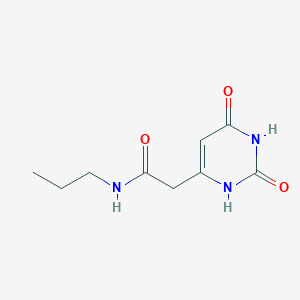

“2-cyano-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide” is a compound with the molecular formula C12H10N4O. It is a derivative of indole, a heterocyclic compound that is also known as benzopyrrole . Indole derivatives are of wide interest due to their diverse biological and clinical applications .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel (E)-2-cyano-3-(substituted phenyl/dimethylamino)-N’-[1-(pyren-3-yl)]acrylohydrazides and benzochromenone-2-carbohydrazide derivatives were synthesized by reacting (E)-2-cyano-N’-[1-(pyren-3-yl)ethylidene]acetohydrazide with several reagents .Molecular Structure Analysis

The molecular structure of “2-cyano-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide” can be determined by various methods such as elemental analysis, 1H and 13C NMR, and single crystal X-ray diffraction .Chemical Reactions Analysis

Indole derivatives, including “2-cyano-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide”, can undergo a variety of chemical reactions. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis

Indole derivatives are typically crystalline and colorless in nature with specific odors . The InChI code for “2-cyano-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide” is 1S/C12H10N4O .Scientific Research Applications

Synthesis of Novel Heterocycles

2-Cyano-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide and its derivatives are primarily used in the synthesis of various heterocyclic compounds. This process involves the reaction of the compound with different reagents, leading to the creation of new heterocyclic compounds and spirooxoindoles, which are significant in medicinal chemistry (Mahmoud et al., 2013).

Antimicrobial Properties

Research has also focused on the antimicrobial properties of derivatives of 2-cyano-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide. These studies involve synthesizing novel compounds and testing their effectiveness against various microbial agents (Mahmoud et al., 2017).

Antitumor Activity

Compounds derived from 2-cyano-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide have been investigated for their potential antitumor activities. These studies include the synthesis of novel compounds and evaluating their cytotoxicity against various cancer cell lines (Ghorab & Alsaid, 2012).

Crystal Structure Analysis

Another application is in the field of crystallography, where derivatives of this compound are prepared and characterized. Single-crystal X-ray diffraction is used to analyze their molecular structure, providing insights into their chemical properties and potential applications (Zhou & Ma, 2012).

Corrosion Inhibition

Derivatives of this compound have been studied for their potential as corrosion inhibitors, particularly for materials like galvanized steel and stainless steel in acidic environments. This research is crucial in materials science for developing new corrosion prevention methods (Gaber, 2021).

Quantum Mechanical Studies

The compound has also been the subject of quantum mechanical studies using methods like Density Functional Theory (DFT) to understand its electronic properties, which can be crucial for various chemical and pharmaceutical applications (Singh et al., 2019).

Mechanism of Action

Future Directions

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .

properties

IUPAC Name |

2-cyano-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c13-6-5-12(17)16-15-8-9-7-14-11-4-2-1-3-10(9)11/h1-4,7-8,14H,5H2,(H,16,17)/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKPKOACXIITRW-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Azaspiro[3.5]nonane-7,9-dione](/img/structure/B2421143.png)

![1-(3-isopropoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2421144.png)

![1-(Pyridin-3-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-2-one](/img/structure/B2421145.png)

![N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2421147.png)

![N-(4-fluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2421148.png)